Methyl 1-[2-[1-[(2-fluorophenyl)methyl]-3-oxopiperazin-2-yl]acetyl]piperidine-4-carboxylate
Overview
Description
Methyl 1-[2-[1-[(2-fluorophenyl)methyl]-3-oxopiperazin-2-yl]acetyl]piperidine-4-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring, a piperazine ring, and a fluorophenyl group. It is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-[2-[1-[(2-fluorophenyl)methyl]-3-oxopiperazin-2-yl]acetyl]piperidine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting a suitable diamine with a carbonyl compound under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction using a fluorobenzyl halide.
Acetylation: The resulting intermediate is then acetylated using acetic anhydride or acetyl chloride.
Formation of the Piperidine Ring: The piperidine ring is formed by cyclization of the intermediate with a suitable reagent such as sodium hydride.
Esterification: Finally, the ester group is introduced by reacting the intermediate with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance reaction rates and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[2-[1-[(2-fluorophenyl)methyl]-3-oxopiperazin-2-yl]acetyl]piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with fewer oxygen functionalities.
Substitution: Substituted derivatives with different functional groups replacing the fluorine atom.
Hydrolysis: Carboxylic acid derivatives.
Scientific Research Applications
Methyl 1-[2-[1-[(2-fluorophenyl)methyl]-3-oxopiperazin-2-yl]acetyl]piperidine-4-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activities, such as anti-inflammatory, analgesic, and antimicrobial properties.
Pharmacology: The compound is used in pharmacological studies to understand its interactions with various biological targets and its effects on physiological processes.
Chemical Biology: It serves as a tool compound in chemical biology to study the mechanisms of action of related compounds and their effects on cellular pathways.
Industrial Applications: The compound is explored for its potential use in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 1-[2-[1-[(2-fluorophenyl)methyl]-3-oxopiperazin-2-yl]acetyl]piperidine-4-carboxylate involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets by binding to them and altering their function. This can lead to various physiological effects, such as pain relief, reduction of inflammation, or inhibition of microbial growth.
Comparison with Similar Compounds
Similar Compounds
Fentanyl: A potent synthetic opioid analgesic with a similar piperidine structure.
Piperazine Derivatives: Compounds with a piperazine ring that exhibit various biological activities.
Fluorophenyl Compounds: Compounds containing a fluorophenyl group that are studied for their pharmacological properties.
Uniqueness
Methyl 1-[2-[1-[(2-fluorophenyl)methyl]-3-oxopiperazin-2-yl]acetyl]piperidine-4-carboxylate is unique due to its specific combination of structural features, including the piperidine and piperazine rings, the fluorophenyl group, and the ester functionality. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
methyl 1-[2-[1-[(2-fluorophenyl)methyl]-3-oxopiperazin-2-yl]acetyl]piperidine-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26FN3O4/c1-28-20(27)14-6-9-23(10-7-14)18(25)12-17-19(26)22-8-11-24(17)13-15-4-2-3-5-16(15)21/h2-5,14,17H,6-13H2,1H3,(H,22,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZBNGDCFPSGWBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)CC2C(=O)NCCN2CC3=CC=CC=C3F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26FN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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